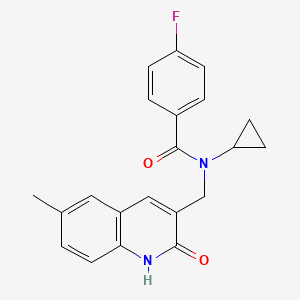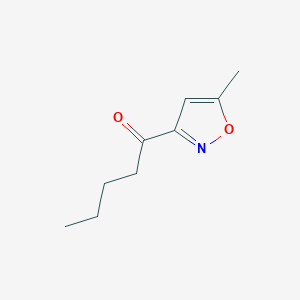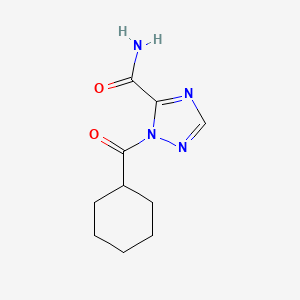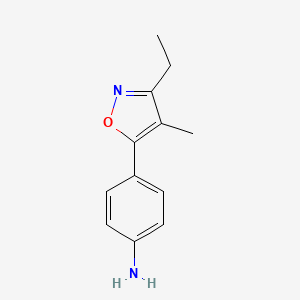
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile typically involves multi-step organic reactions. The starting materials may include 3-chloro-7-methoxyquinoline and methylsulfonyl acetonitrile. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Chloroquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
- 2-(7-Methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
- 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylthio)acetonitrile
Uniqueness
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile is unique due to the presence of both chloro and methoxy substituents on the quinoline ring, as well as the methylsulfonyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C13H11ClN2O3S |
|---|---|
分子量 |
310.76 g/mol |
IUPAC名 |
(2E)-2-(3-chloro-7-methoxy-1H-quinolin-2-ylidene)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C13H11ClN2O3S/c1-19-9-4-3-8-5-10(14)13(16-11(8)6-9)12(7-15)20(2,17)18/h3-6,16H,1-2H3/b13-12+ |
InChIキー |
IOGSHJOKECKERJ-OUKQBFOZSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)C=C(/C(=C(/C#N)\S(=O)(=O)C)/N2)Cl |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C(=C(C#N)S(=O)(=O)C)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


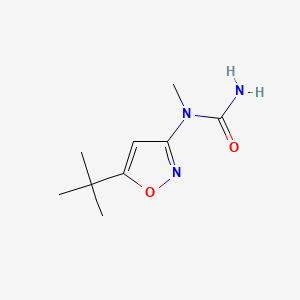
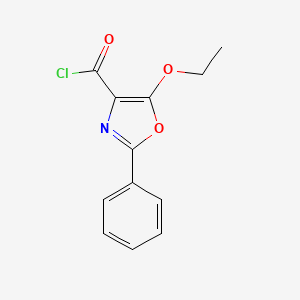
![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)
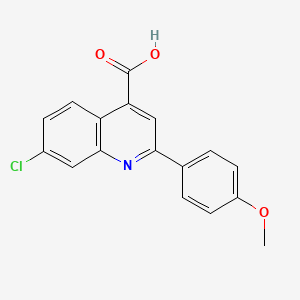
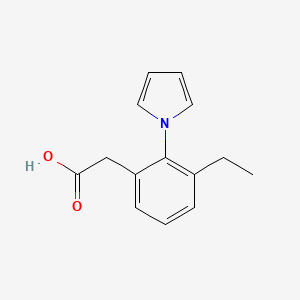
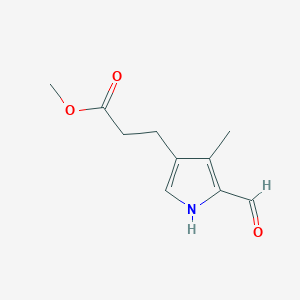
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
